

Cyclopentylmethanamine CAS number and molecular weight

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Compound of Interest

Compound Name: Cyclopentylmethanamine

Cat. No.: B1347104

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An In-Depth Technical Guide to **Cyclopentylmethanamine** and Its N-Methylated Derivatives for Advanced Research

Authored by: A Senior Application Scientist

Abstract

Cyclopentylmethanamine and its N-methylated analogs represent a class of alicyclic amines that serve as crucial building blocks in modern medicinal chemistry and organic synthesis. The rigid, three-dimensional nature of the cyclopentyl scaffold, combined with the versatile reactivity of the amine functional group, makes these compounds valuable starting materials for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, spectroscopic characterization, and applications of **Cyclopentylmethanamine**, N-Methylcyclopentanamine, and 1-Cyclopentyl-N-methyl-methanamine. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their work.

Core Physicochemical Properties: A Comparative Overview

A precise understanding of the fundamental properties of a chemical scaffold is the bedrock of its effective application. The choice between the primary amine (**Cyclopentylmethanamine**) and its secondary amine derivatives is often dictated by the specific synthetic and biological

objectives. N-methylation, for instance, can significantly alter a compound's lipophilicity, basicity (pKa), and metabolic stability, which are critical parameters in drug design.

The table below consolidates the key identifying and physical properties of these three closely related compounds, compiled from authoritative chemical databases.

Property	Cyclopentylmethanamine	N-Methylcyclopentanamine	1-Cyclopentyl-N-methyl-methanamine
Synonyms	(Cyclopentylmethyl)amine	Cyclopentyl-methylamine	(Cyclopentylmethyl)methylamine
CAS Number	6053-81-2[1]	2439-56-7[2][3][4]	4492-51-7[5][6]
Molecular Formula	C ₆ H ₁₃ N[1]	C ₆ H ₁₃ N[2][4]	C ₇ H ₁₅ N[5][7]
Molecular Weight	99.17 g/mol [1]	99.17 g/mol [4][8]	113.20 g/mol [5][7]
Boiling Point	Not specified	120-122 °C[4]	105 °C (at 210 Torr)[5][9]
Density (Predicted)	Not specified	0.840 g/cm ³ (at 25 °C) [4]	0.837 g/cm ³ [5]
pKa (Predicted)	Not specified	10.94 ± 0.20[4]	11.06 ± 0.10[5]

Synthetic Methodologies: From Primary Amine to N-Alkylated Derivatives

The synthesis of these amines is rooted in established organic chemistry principles. While specific protocols for the parent **Cyclopentylmethanamine** are less detailed in public literature, its synthesis can be inferred from standard routes for primary amine preparation, such as the reduction of cyclopentanecarbonitrile or the reductive amination of cyclopentanecarboxaldehyde.

The true value for many medicinal chemists lies in the ability to selectively functionalize the amine. The N-methylation of a primary amine like **Cyclopentylmethanamine** is a fundamental

transformation. Two prevalent and reliable methods for this are the Eschweiler-Clarke reaction and modern variations of reductive amination.

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This classic method utilizes formic acid and formaldehyde to achieve exhaustive methylation of a primary amine to a tertiary amine, but conditions can be controlled to favor the secondary amine.^[10]

Materials:

- **Cyclopentylmethanamine** (1.0 eq)
- Formic Acid (90%) (2.5 eq)
- Formaldehyde (37% aqueous solution) (2.2 eq)
- Hydrochloric acid (1M)
- Sodium hydroxide (solid)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, combine **Cyclopentylmethanamine**, formic acid, and formaldehyde.
- Heat the mixture to 80-100°C under reflux for 12-18 hours. The reaction progress should be monitored by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Carefully basify the mixture by adding solid sodium hydroxide until the pH is >12.

- Extract the product into dichloromethane (3x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylated product. Careful control of stoichiometry and reaction time may allow for isolation of the N-methyl product.

Experimental Protocol: N-Methylation via Reductive Amination with PMHS

A more modern and often milder approach involves reductive amination using a stable reducing agent like polymethylhydrosiloxane (PMHS).[10] This method is advantageous due to its operational simplicity and the benign nature of its byproducts.

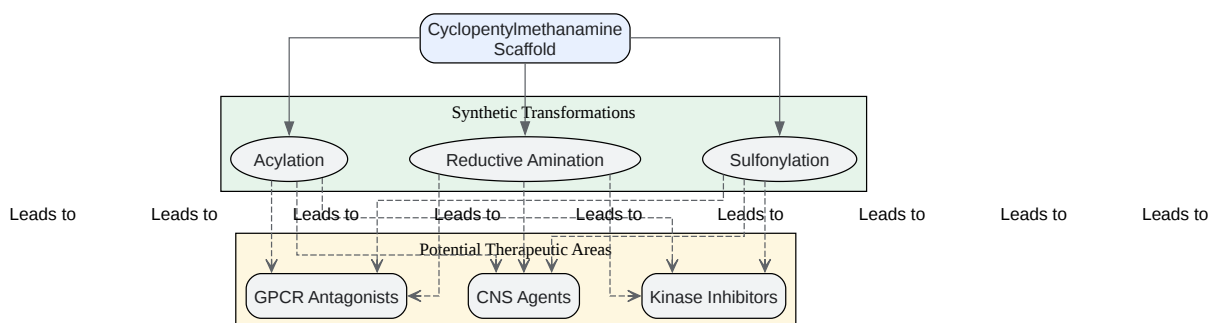
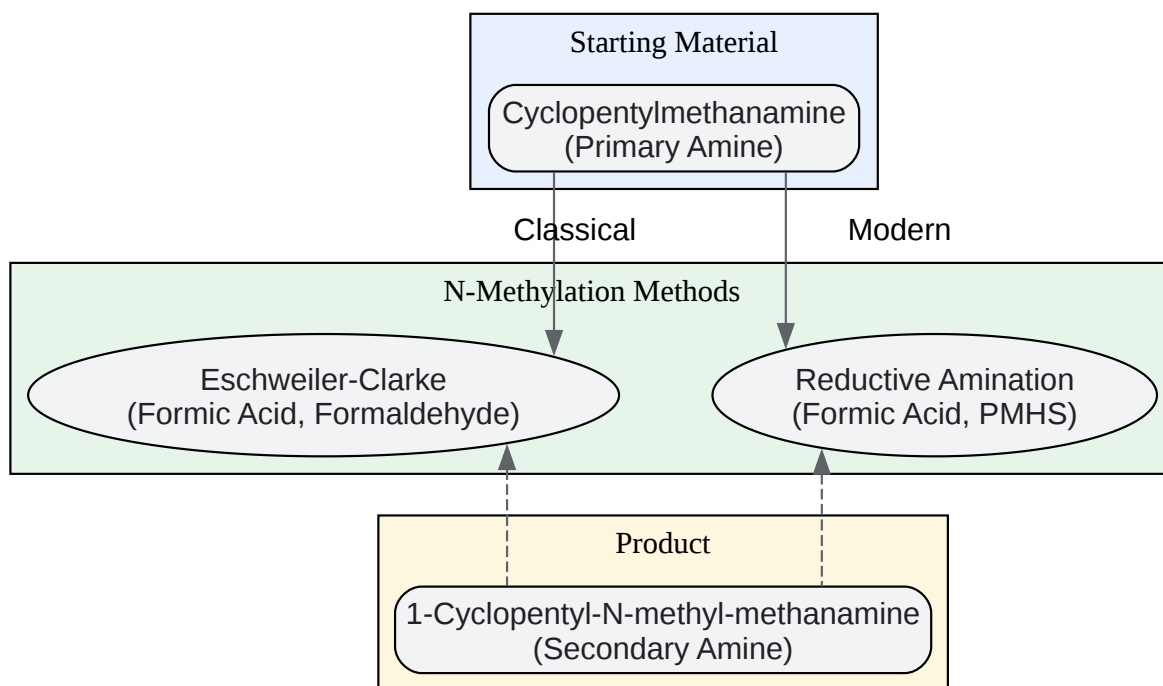
Materials:

- **Cyclopentylmethanamine** (1.0 eq)
- Formic Acid (1.5 eq)
- Polymethylhydrosiloxane (PMHS) (2.0 eq)
- Dipotassium hydrogen phosphate (K_2HPO_4) (10 mol%)
- Toluene
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask, add **Cyclopentylmethanamine**, K_2HPO_4 , and toluene.
- Stir the suspension at room temperature and add formic acid dropwise.

- Add polymethylhydrosiloxane (PMHS) to the mixture.
- Heat the reaction to 80°C and stir for 8-12 hours, monitoring by TLC or GC-MS.
- After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-N-methyl-methanamine.[\[10\]](#)



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